3-(4-Bromophenyl)-1-methyl-1H-pyrazole
Overview
Description
3-(4-Bromophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group at the 3-position and a methyl group at the 1-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .
Mechanism of Action
Target of Action
3-(4-Bromophenyl)-1-methyl-1H-pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Related compounds have shown interactions with enzymes such as acetylcholinesterase (ache) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .
Mode of Action
Related compounds have been shown to inhibit ache . Inhibition of AChE can affect normal nerve pulse transmission, leading to changes in behavior, body movement impairment, and even reduced survival in organisms .
Biochemical Pathways
Related compounds have been shown to affect pathways involving reactive oxygen species (ros) and lipid peroxidation . ROS are produced by cells through their routine metabolic pathways, but these compounds increase dramatically under cellular damage . Lipid peroxidation forms unstable molecules which degrade rapidly, forming a secondary product termed malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury .
Result of Action
Related compounds have shown significant effects on cellular components, particularly in relation to oxidative stress . For instance, a related compound was found to significantly reduce AChE levels compared to control groups .
Biochemical Analysis
Biochemical Properties
3-(4-Bromophenyl)-1-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting nerve impulse transmission. Additionally, this compound interacts with reactive oxygen species (ROS), influencing oxidative stress levels within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as nitric oxide and superoxide, which are involved in oxidative stress responses . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular functions such as proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with acetylcholinesterase results in enzyme inhibition, thereby increasing acetylcholine levels . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time can impact its effectiveness. Studies have shown that this compound remains stable under certain conditions but may degrade under others, affecting its long-term impact on cellular functions . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to have beneficial effects, such as reducing oxidative stress and improving cognitive function . Higher doses can lead to toxic effects, including neurotoxicity and behavioral changes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can influence the overall metabolic state of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it can accumulate in certain compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in mitochondria, where it can affect mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole typically involves the condensation of 4-bromophenylhydrazine with 1,3-diketones under acidic or basic conditions. One common method includes the reaction of 4-bromophenylhydrazine with acetylacetone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, and the product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Nitration: 3-(4-Nitrophenyl)-1-methyl-1H-pyrazole
Sulfonation: 3-(4-Sulfonylphenyl)-1-methyl-1H-pyrazole
Halogenation: 3-(4-Halophenyl)-1-methyl-1H-pyrazole (where halo can be chloro, fluoro, etc.).
Scientific Research Applications
3-(4-Bromophenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Material Science: It is used in the development of liquid crystalline materials and polymers.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with similar structural features but different biological activities.
3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A pyrazole derivative with distinct chemical properties and applications.
Uniqueness
3-(4-Bromophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential for electrophilic and nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(4-bromophenyl)-1-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-13-7-6-10(12-13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQYXOYGTVBFQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384824 | |
Record name | 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73387-51-6 | |
Record name | 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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